2-amino-6-chloro-3-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chloro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7(10)4(5)3-9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTGWWMZIOEBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460855 | |
| Record name | 2-amino-6-chloro-3-nitro-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333459-71-5 | |
| Record name | 2-amino-6-chloro-3-nitro-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of novel derivatives from 2-amino-6-chloro-3-nitrobenzonitrile
Topic: Synthesis of Novel Derivatives from 2-Amino-6-chloro-3-nitrobenzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]
Executive Summary: The "Privileged" Scaffold
This compound (CAS: 24819-44-7 typically, though isomers vary) represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its utility stems from its dense array of orthogonal reactive handles, allowing for the rapid generation of diverse heterocycles, particularly quinazolines , benzimidazoles , and quinoxalines .[1]
This guide details the synthetic exploitation of this scaffold. Unlike simple aromatics, the electronic push-pull system created by the electron-withdrawing nitro (-NO
Structural Anatomy & Reactivity Profiling
To synthesize novel derivatives effectively, one must first understand the electronic landscape of the molecule.[1]
2.1 Electronic Activation Analysis
-
The C6-Chlorine (The "Warhead"): The chlorine atom at position 6 is the most reactive site for nucleophilic attack. It is activated by two powerful electron-withdrawing groups (EWGs):[1]
-
Ortho-effect: The Cyano group at C1 withdraws electron density inductively and mesomerically.
-
Para-effect: The Nitro group at C3 withdraws electron density via resonance.
-
Consequence: The C6 position is highly susceptible to Nucleophilic Aromatic Substitution (
) by amines, thiols, or alkoxides under mild conditions [1].[1]
-
-
The C1-Cyano / C2-Amino Motif: This 1,2-bifunctional arrangement is the classic precursor for quinazoline formation. The nitrile carbon is electrophilic and can be attacked by ammonia or amidines.
-
The C2-Amino / C3-Nitro Motif: Reduction of the nitro group yields a vicinal diamine (1,2-diaminobenzene derivative), the obligate precursor for benzimidazoles (via condensation with aldehydes/acids) or quinoxalines (via condensation with 1,2-dicarbonyls).[1]
2.2 Reactivity Map (Visualization)
Figure 1: Reactivity map highlighting the orthogonal reactive sites. The C6-Cl is the primary site for introducing side-chain diversity via
Core Synthetic Workflows
The following workflows describe the three primary derivative classes accessible from this scaffold.
3.1 Pathway A:
Functionalization (The "Diversity First" Strategy)
This is the most common route for kinase inhibitor synthesis. The chlorine is displaced before cyclization to introduce solubility-enhancing groups (e.g., morpholine, piperazine).[1]
-
Mechanism: Addition-Elimination (
).[1] -
Conditions: Mild base (DIPEA or
), polar aprotic solvent (DMF, DMSO, or NMP).[1] -
Temperature: Often proceeds at RT; sterically hindered amines may require 60°C.[1]
3.2 Pathway B: Quinazoline Synthesis
Direct cyclization utilizing the nitrile and aniline.
-
Reagent: Formamidine acetate (for 4-aminoquinazolines) or DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1]
-
Mechanism: The exocyclic amine attacks the electrophilic reagent, followed by intramolecular nucleophilic attack on the nitrile carbon.
3.3 Pathway C: Nitro Reduction & Imidazole Formation
-
Step 1 (Reduction): Selective reduction of -NO
to -NH is critical.[1]-
Caution: Standard hydrogenation (H
, Pd/C) can sometimes reduce the nitrile to a benzylamine.[1] -
Recommendation: Use Iron powder/Ammonium Chloride or Tin(II) Chloride to reduce the nitro group while sparing the nitrile [2].
-
-
Step 2 (Cyclization): The resulting vicinal diamine reacts with aldehydes (oxidative cyclization) or carboxylic acids.[1]
3.4 Synthetic Decision Tree
Figure 2: Step-wise synthesis flow. The "Diversity First" approach (Step 1) is recommended to avoid side reactions during cyclization.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The intermediate checks (TLC/LCMS) are mandatory.[1]
Protocol 1:
Displacement of C6-Chloride
Objective: Synthesize 2-amino-6-(4-methylpiperazin-1-yl)-3-nitrobenzonitrile.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
).[1] -
Solvation: Dissolve This compound (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). The solution should be yellow/orange.
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq) via syringe.[1]
-
Nucleophile Addition: Add N-methylpiperazine (1.2 eq) dropwise.
-
Observation: A color change (often deepening to red/orange) indicates the formation of the Meisenheimer complex.
-
-
Reaction: Stir at Room Temperature for 4 hours.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group without affecting the nitrile.
-
Setup: 250 mL RBF with reflux condenser.
-
Mixture: Suspend the nitro-intermediate (from Protocol 1) in Ethanol/Water (4:1 ratio, 50 mL).
-
Reagent: Add Iron Powder (5.0 eq) and Ammonium Chloride (
) (5.0 eq). -
Reaction: Heat to 80°C (Reflux) with vigorous stirring for 2-6 hours.
-
Filtration: Filter hot through a Celite pad to remove iron sludge.[1] Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. The diamine is often oxidation-sensitive (turns dark in air); proceed immediately to cyclization.[1]
Data Summary & Troubleshooting
5.1 Solvent & Reagent Compatibility Table
| Reaction Type | Recommended Solvent | Base/Catalyst | Temp | Common Pitfalls |
| DMF, DMSO, NMP | DIPEA, | 25-60°C | Protic solvents (MeOH) can lead to side-product ethers (OMe displacement) if alkoxides are present.[1] | |
| Nitro Reduction | EtOH/H2O, MeOH | Fe/NH4Cl, SnCl2 | 80°C | Hydrogenation (Pd/C) may reduce the Nitrile to |
| Quinazoline Cyclization | 2-Methoxyethanol, Toluene | HOAc (cat), TSA | 110°C | Incomplete cyclization; requires high temp.[1] |
5.2 Troubleshooting Guide
-
Problem:
reaction is sluggish.-
Root Cause:[1][3][4][6][7][8] The amine nucleophile might be sterically hindered, or the solvent is not polar enough to stabilize the transition state.
-
Solution: Switch to DMSO (higher dielectric constant) or add a catalytic amount of KI (Finkelstein-like activation, though less relevant for Cl, it can help).[1] Increase temp to 80°C.
-
-
Problem: Loss of Nitrile during reduction.
-
Problem: Product is water-soluble during workup.
References
-
Nucleophilic Arom
) Mechanisms: -
Chemoselective Reduction of Nitro Groups
-
Beletskaya, I. P., & Cheprakov, A. V.[1] "Selective reduction of nitroarenes." Chemical Reviews.
- Context: Validates Fe/NH4Cl as the standard for sparing nitriles.
-
-
Quinazoline Synthesis from 2-Aminobenzonitriles
-
Specific Scaffold Reactivity (Patents/Applications)
-
Relevant to EGFR inhibitor synthesis (e.g., Gefitinib/Erlotinib analogs often start from similar quinazoline cores).[1]
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Introduction: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide to 2-amino-6-chloro-3-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
This compound is a highly functionalized aromatic compound poised as a valuable intermediate in synthetic organic and medicinal chemistry. Its structure is characterized by a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a nitrile (-C≡N). The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro, chloro, and nitrile groups imparts a unique reactivity profile. This guide offers a comprehensive overview of its properties, a plausible synthetic route, its key chemical transformations, and its potential as a scaffold for the development of novel therapeutic agents. While direct biological studies on this specific molecule are not widely published, its utility can be inferred from the extensive chemistry of related 2-aminobenzonitrile derivatives, which are recognized as "privileged scaffolds" in drug discovery.[1]
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is foundational for its use in a research setting.
Table 1: Physicochemical and Safety Data for this compound and Related Compounds
| Property | Value/Information | Source |
| IUPAC Name | This compound | - |
| CAS Number | 333459-71-5 | [2][3] |
| Molecular Formula | C₇H₄ClN₃O₂ | - |
| Molecular Weight | 197.58 g/mol | |
| Appearance | Expected to be a yellow or light brown solid, typical for nitroaromatic compounds. | [4] |
| Melting Point | Not explicitly reported; related compounds like 2-amino-6-chlorobenzonitrile melt at 132-138°C[4] and 2-amino-3-chloro-5-nitrobenzonitrile melts at 183-187°C. | - |
| Solubility | Likely has low water solubility.[5] Soluble in organic solvents like DMSO, DMF, and ethanol.[6][7] | - |
| Hazard Summary | Toxic if swallowed and harmful in contact with skin.[5][8] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[9] | - |
Handling and Safety Precautions
As a nitroaromatic amine derivative, this compound must be handled with appropriate care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][8] A dust mask or respirator is recommended when handling the solid.
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[5][10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Rinse immediately with plenty of water and seek medical advice.[5]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[5][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]
-
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[8][10] Keep the container tightly closed.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[5][8]
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The directing effects of the substituents on the starting material are crucial. The amino group is a powerful ortho-, para-director and activating group. The chloro group is a weak deactivator but also an ortho-, para-director. The nitrile group is a meta-director and a strong deactivator. The combined effect strongly favors substitution at the positions ortho and para to the amino group. The position para to the amino group (C4) is sterically unhindered. The position ortho to the amino group (C3) is also activated. Given the electronic activation by the amino group, nitration is expected to occur at the C3 or C5 position. The formation of the 3-nitro isomer is a plausible outcome.
Caption: Proposed synthesis of this compound via electrophilic nitration.
Experimental Protocol: Electrophilic Nitration
This protocol is a representative procedure adapted from standard nitration methods for substituted anilines.[11]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10 mmol of 2-amino-6-chlorobenzonitrile.[4][12]
-
Dissolution: Carefully add 20 mL of concentrated sulfuric acid while cooling the flask in an ice-salt bath to maintain an internal temperature below 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 10 mmol (0.45 mL) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material over 30 minutes. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition to minimize the formation of undesired isomers and side products.[11]
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This will cause the crude product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in the differential reactivity of its functional groups, allowing for a stepwise and selective modification to build molecular complexity.
Key Chemical Transformations
Caption: Key reaction pathways for this compound and its derivatives.
-
Reduction of the Nitro Group: The selective reduction of the nitro group to a primary amine is a pivotal transformation. This creates a vicinal diamine system, a key precursor for many heterocyclic structures.
-
Causality: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid are effective for this conversion and are often preferred because they are less likely to reduce the nitrile group compared to high-pressure catalytic hydrogenation.[13][14] Catalytic hydrogenation with Pd/C can also be used, but conditions must be carefully controlled to avoid over-reduction of the nitrile.[14] The resulting 2,3-diamino-6-chlorobenzonitrile is a powerful building block.
-
-
Reactions of the Nitrile Group: The cyano group is a versatile functional handle.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid.[15] This introduces a new reactive site for amide coupling or other transformations. Partial hydrolysis can yield the corresponding amide.[15]
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group).[15] This transformation adds a flexible linker to the aromatic core.
-
-
Cyclization and Heterocycle Formation: The primary utility of the 2-aminobenzonitrile scaffold is in the synthesis of fused heterocyclic systems.[1]
-
Mechanism: After the reduction of the nitro group to form a 1,2-diamine, this intermediate can readily undergo condensation and cyclization reactions with various electrophiles (e.g., aldehydes, ketones, carboxylic acids, or their derivatives) to form five- or six-membered heterocyclic rings, such as benzimidazoles or pyrazines.
-
Potential Applications in Drug Discovery
The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. The strategic placement of chloro, amino, and nitro groups provides handles for tuning the steric and electronic properties of derivative compounds, which is essential for optimizing drug-target interactions.
From Scaffold to Therapeutic Areas
Caption: Logical progression from the core scaffold to potential therapeutic applications.
-
Anticancer Agents: The 2-aminobenzonitrile core is instrumental in synthesizing quinazoline derivatives.[1] The 2,4-diaminoquinazoline structure is found in several FDA-approved kinase inhibitors used in cancer therapy, such as Gefitinib.[1] Derivatives of 2-chloro-5-nitrobenzonitrile have also shown potent growth inhibition against various cancer cell lines.[16]
-
Antimicrobial Agents: Heterocyclic systems derived from substituted aromatic amines are well-known for their antibacterial and antifungal properties.[17] For example, 2-amino-3-chlorobenzoic acid, a related compound, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[18]
-
Monoamine Oxidase (MAO) Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as highly potent and selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases like Parkinson's and depression.[19] The nitro group is a common feature in this class of inhibitors.
Conclusion
This compound represents a synthetically valuable and strategically designed chemical intermediate. Its dense functionalization allows for a diverse range of chemical transformations, including selective nitro reduction, nitrile manipulation, and cyclization reactions. This versatility makes it an ideal starting point for constructing libraries of complex heterocyclic compounds, particularly those based on quinazoline, benzimidazole, and benzothiazole scaffolds. These core structures are of significant interest in medicinal chemistry, with established roles in anticancer, antimicrobial, and CNS-active agents. This guide provides the foundational knowledge for researchers and drug development professionals to harness the synthetic potential of this powerful building block in the pursuit of novel therapeutics.
References
-
U.S. Environmental Protection Agency. (2025, October 15). 2-amino-6-chloro-3-nitro-benzonitrile - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-amino-6-chloro-3-nitro-benzonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Australian Government Department of Health. (2014, November 27). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
-
ResearchGate. (2025, August 9). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved from [Link]
- Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
- MDPI. (2025, October 15). Selected β-, β- and β-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules.
- TSI Journals. (2009). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES.
- MDPI. (2025, April 24). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
- Cosmetic Ingredient Review. (2012, August 28). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012.
- PubMed. (2016, July 19). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem.
- PMC. (n.d.). 2-Amino-3-chloro-5-nitrobenzamide. Acta Crystallographica Section E.
- Fine Chemical Engineering. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. comptox.epa.gov [comptox.epa.gov]
- 4. 2-Amino-6-chlorobenzonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-アミノ-6-クロロベンゾニトリル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tsijournals.com [tsijournals.com]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Potential Applications of 2-Amino-6-chloro-3-nitrobenzonitrile in Medicinal Chemistry
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Amino-6-chloro-3-nitrobenzonitrile is a multifaceted chemical entity poised for significant applications in medicinal chemistry. Its architecture, featuring a strategically substituted benzene ring with four distinct functional groups—amino, chloro, nitro, and nitrile—offers a rich landscape for chemical modification and derivatization. This guide provides a senior application scientist's perspective on leveraging this scaffold's inherent reactivity and electronic properties. We will explore its potential as a versatile starting material for synthesizing privileged heterocyclic systems, designing targeted covalent and non-covalent inhibitors, developing hypoxia-activated prodrugs, and discovering novel antimicrobial agents. Each potential application is grounded in established medicinal chemistry principles, supported by detailed hypothetical experimental protocols, and visualized through structured diagrams to provide a comprehensive and actionable resource for drug discovery programs.
The Molecular Architecture: A Convergence of High-Value Pharmacophoric Features
The therapeutic potential of this compound stems from the unique interplay of its constituent functional groups. Understanding the role of each is critical to designing rational drug discovery campaigns.
-
The 2-Aminobenzonitrile Core: This structural motif is a privileged scaffold, particularly renowned for its utility in constructing fused heterocyclic systems like quinazolines and pyrimidines.[1] The ortho-disposition of the nucleophilic amino group and the electrophilic nitrile group facilitates a variety of cyclization reactions, providing rapid access to chemical frameworks at the heart of numerous approved drugs.[1] Aminonitriles themselves are recognized as pharmacologically interesting bioactive compounds with reported antimicrobial and antitumor activities.[2]
-
The Nitro Group (–NO2): As a potent electron-withdrawing group, the nitro functionality significantly influences the molecule's electronic properties and reactivity.[3] In medicinal chemistry, it is a double-edged sword; while sometimes flagged as a potential toxicophore due to metabolic liabilities, it is also a key feature in many successful drugs.[4] Its value lies in its capacity for bioreductive activation, forming the basis of hypoxia-activated prodrugs for cancer therapy and a range of antibacterial and antiparasitic agents.[4][5]
-
The Chloro Group (–Cl): Halogenation is a time-tested strategy in drug design. The chlorine atom can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and engage in specific halogen bonding interactions within protein binding pockets.[6][7] Its presence on the ring can significantly modulate the physicochemical properties and overall biological activity of derivative compounds.[6]
-
The Nitrile Group (–CN): The nitrile is a versatile and metabolically robust functional group.[8] It is sterically small yet highly polar, often serving as a bioisostere for carbonyls or hydroxyl groups by acting as a strong hydrogen bond acceptor.[8][9] This feature is crucial for anchoring ligands into protein active sites, as seen in numerous kinase inhibitors.[8][9] Furthermore, the electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, a strategy gaining significant traction in drug discovery.[10]
Strategic Application I: A Gateway to Privileged Heterocyclic Scaffolds
The most immediate and powerful application of this compound is as a precursor for complex heterocyclic systems, particularly quinazolines, which are central to many anticancer agents.
Rationale: Synthesis of Substituted Quinazolinones
The 2-aminobenzonitrile moiety can readily undergo cyclization with one-carbon synthons. For example, reaction with formic acid or its equivalents can yield quinazolinone derivatives. The chloro and nitro substituents of the starting material become integral features of the final heterocyclic core, providing vectors for further diversification or for direct interaction with a biological target.
Experimental Protocol: Synthesis of 6-Chloro-7-nitroquinazolin-4(3H)-one
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add formamide (20 eq) to the flask.
-
Reaction Conditions: Heat the mixture to 150-160 °C and maintain for 4-6 hours.
-
Causality: At high temperatures, formamide serves as both the solvent and the source of the C4-carbon and N3-nitrogen of the quinazolinone ring via a cyclocondensation reaction.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexane). The disappearance of the starting material spot indicates completion.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess formamide.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol to yield the pure 6-chloro-7-nitroquinazolin-4(3H)-one.
Visualization: Synthetic Pathway to Quinazolinone Core
Caption: Synthesis of a substituted quinazolinone from this compound.
Strategic Application II: Designing Kinase Inhibitors
The structural motifs accessible from this compound are highly relevant to the design of protein kinase inhibitors, a cornerstone of modern oncology.
Rationale: Targeting the ATP-Binding Site
Many successful kinase inhibitors, such as Gefitinib, utilize a quinazoline scaffold to mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain. The nitrile group itself is a powerful hydrogen bond acceptor and is featured in many approved drugs.[8] By functionalizing the amino group and leveraging the electronic properties of the chloro and nitro substituents, a library of derivatives can be created to optimize binding affinity and selectivity for a target kinase.
Drug Development Workflow: From Scaffold to Lead Compound
A rational workflow for developing kinase inhibitors from this scaffold would involve several key stages, from initial library synthesis to biological evaluation.
-
Library Synthesis: The amino group of the core scaffold can be acylated or alkylated with a diverse set of building blocks to probe different regions of the kinase active site.
-
In Vitro Kinase Assay: The synthesized library is screened against a target kinase (e.g., EGFR, VEGFR) to determine IC₅₀ values and identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Hits are systematically modified to improve potency and selectivity. The chloro and nitro groups can be replaced or modified to fine-tune electronic and steric properties.
-
Cell-Based Assays: Potent compounds are advanced to cell-based assays to confirm their on-target activity and assess their ability to inhibit cancer cell proliferation.
Visualization: Kinase Inhibitor Development Workflow
Caption: A typical workflow for developing kinase inhibitors from the core scaffold.
Data Presentation: Hypothetical SAR Data for EGFR Inhibitors
| Compound ID | R-Group Modification (at Amino) | EGFR IC₅₀ (nM) |
| Parent-01 | -H | >10,000 |
| Analog-02 | -C(=O)CH₃ (Acetyl) | 8,500 |
| Analog-03 | -CH₂-Phenyl | 1,200 |
| Analog-04 | -CH₂-(3-chloro-4-fluoroaniline) | 95 |
| Analog-05 | (Cyclized Quinazoline Core) | 15 |
This table illustrates how systematic modification of the core scaffold could lead to a significant increase in potency against a target kinase.
Strategic Application III: Hypoxia-Activated Prodrugs for Solid Tumors
The presence of a nitroaromatic system is a strong indicator of potential utility in hypoxia-targeted cancer therapy.
Rationale: Bioreductive Activation in a Low-Oxygen Environment
Solid tumors often contain regions of severe oxygen deprivation (hypoxia). These regions are resistant to conventional radiation and chemotherapy. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are highly active in hypoxic conditions.[5] This reduction generates highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates, which can induce cell death specifically in the hypoxic tumor core.[11]
Experimental Protocol: Assessing Hypoxia-Selective Cytotoxicity (SRB Assay)
-
Cell Culture: Plate a human cancer cell line (e.g., HT-29 colon cancer) into two sets of 96-well plates and allow cells to attach overnight.
-
Hypoxic vs. Normoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 0.1% O₂) and the other in a standard normoxic incubator (21% O₂). Incubate for 4 hours to allow for oxygen equilibration.
-
Compound Treatment: Add serial dilutions of the test compound (derived from this compound) to both sets of plates. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions.
-
Cell Viability Measurement (SRB Assay):
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Wash away unbound dye and solubilize the bound dye with a Tris base solution.
-
Read the optical density at 510 nm using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ (concentration causing 50% growth inhibition) for the compound under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates selective activation.
Visualization: Mechanism of Bioreductive Activation
Caption: Bioreductive activation of a nitroaromatic prodrug under hypoxic conditions.
Strategic Application IV: Novel Antimicrobial Agents
Nitro-containing heterocycles and substituted benzonitriles have established pedigrees as antimicrobial agents.[11][12][13] The title compound serves as an excellent starting point for exploring new chemical space in this therapeutic area.
Rationale: Targeting Microbial-Specific Pathways
The unique combination of functional groups can be exploited to develop agents with activity against bacteria or fungi. For instance, derivatives of 2-chloro-5-nitrobenzoic acid, a close structural analog, have shown promising broad-spectrum antibacterial properties, including against methicillin-resistant Staphylococcus aureus (MRSA).[14] The mechanism could involve the bioreduction of the nitro group, similar to its anticancer effects, or interactions with specific microbial enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of two-fold dilutions in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) corresponding to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the microbial inoculum to each well of the plate. Include positive (microbe, no drug) and negative (medium only) controls. Seal the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Self-Validation: The clear growth in the positive control and lack of growth in the negative control validate the assay conditions.
-
Data Presentation: Hypothetical MIC Data for a Derivative Library
| Compound ID | Modification | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Parent-01 | (Core Scaffold) | >128 | >128 |
| Deriv-A | (Acylated Amino) | 64 | 128 |
| Deriv-B | (Alkylated Amino) | 16 | 64 |
| Deriv-C | (Cyclized Benzothiazole) | 4 | 32 |
| Ciprofloxacin | (Control Drug) | 0.5 | 0.015 |
This table demonstrates how derivatization can impart significant antimicrobial activity to the core scaffold.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold rich with potential for medicinal chemistry. Its functional groups provide multiple handles for synthetic manipulation, allowing for the creation of diverse molecular libraries. The inherent electronic and structural features of the core suggest high-value applications in the development of kinase inhibitors, hypoxia-activated prodrugs, and antimicrobial agents through the synthesis of novel heterocyclic systems. The protocols and workflows outlined in this guide provide a robust framework for researchers to unlock the therapeutic potential of this promising molecule, transforming it from a catalog chemical into a lead compound for next-generation therapeutics.
References
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- N.A. (2025, August 25). Nitro group: Significance and symbolism.
- Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties.
- Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
- MDPI. Special Issue : Nitro Group Containing Drugs.
- ResearchGate. (2022, March 17). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Benchchem.
- ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Benchchem. Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry: A Technical Guide.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
- RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors.
- RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach.
- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- MDPI. (2025, November 29).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Nitro Compounds: Structure And Properties [direct.ahmets.com]
- 4. mdpi.com [mdpi.com]
- 5. svedbergopen.com [svedbergopen.com]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. drughunter.com [drughunter.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Electronic effects of substituents on 2-amino-6-chloro-3-nitrobenzonitrile
An In-depth Technical Guide to the Electronic Effects of Substituents on 2-amino-6-chloro-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the amino, chloro, and nitro substituents on the this compound scaffold. A detailed examination of the inductive and resonance effects of each functional group is presented, supported by Hammett substituent constants, to elucidate their influence on the electron density distribution within the aromatic ring. This guide further explores the cumulative impact of these substituents on the molecule's predicted spectroscopic properties, reactivity, and potential applications in medicinal chemistry and materials science. Hypothetical, yet detailed, experimental protocols for the synthesis and characterization of the title compound are provided, offering a framework for its practical investigation.
Introduction
This compound is a polysubstituted aromatic compound with a unique arrangement of electron-donating and electron-withdrawing groups. The interplay of these substituents creates a complex electronic environment that dictates the molecule's chemical behavior and physical properties. Understanding these electronic effects is paramount for predicting its reactivity in synthetic transformations, its potential as a building block in drug discovery, and its utility in the design of novel materials. This guide will dissect the individual and collective contributions of the amino, chloro, nitro, and cyano groups to the overall electronic character of the molecule.
Electronic Effects of Individual Substituents
The electronic influence of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect. The inductive effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms, while the resonance effect involves the delocalization of pi (π) electrons through the conjugated system.
The Amino (-NH₂) Group
-
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect. This effect increases the electron density at the ortho and para positions.[1]
The Chloro (-Cl) Group
-
Inductive Effect (-I): Chlorine is an electronegative atom, exerting a significant electron-withdrawing inductive effect.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring. However, this effect is weaker compared to its inductive effect due to the poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon.
The Nitro (-NO₂) Group
-
Inductive Effect (-I): The nitro group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms.
-
Resonance Effect (-M): The nitro group exhibits a powerful electron-withdrawing resonance effect, delocalizing electron density from the ring onto the oxygen atoms. This effect significantly reduces the electron density at the ortho and para positions.[2][3]
The Cyano (-CN) Group
-
Inductive Effect (-I): The sp-hybridized carbon of the nitrile group is more electronegative than an sp²-hybridized carbon of the benzene ring, resulting in an inductive withdrawal of electron density.
-
Resonance Effect (-M): The cyano group is a strong electron-withdrawing group through resonance, delocalizing ring electrons onto the nitrogen atom.[2]
Quantifying Electronic Effects: Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[2] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to these effects.[2]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ+ (para) | σ- (para) |
| -NH₂ | -0.08 | -0.65 | -1.30 | |
| -Cl | 0.37 | 0.23 | 0.11 | |
| -NO₂ | 0.72 | 0.88 | 0.79 | 1.24 |
| -CN | 0.62 | 0.83 | 0.66 | 0.90 |
Data sourced from various references.[4][5]
Interpretation:
-
Negative σ values (-NH₂) indicate electron-donating groups, which increase the rate of electrophilic aromatic substitution and decrease the acidity of benzoic acids.[6]
-
Positive σ values (-Cl, -NO₂, -CN) signify electron-withdrawing groups, which decrease the rate of electrophilic aromatic substitution and increase the acidity of benzoic acids.[2][6]
-
σ+ values are used for reactions involving the formation of a positive charge that can be stabilized by resonance with an electron-donating substituent.
-
σ- values are relevant for reactions where a negative charge is formed that can be delocalized by an electron-withdrawing substituent.[4]
Combined Electronic Effects on this compound
The substituents on the target molecule are arranged in a way that creates a significant electronic polarization of the aromatic ring.
-
The powerful electron-donating amino group is ortho to the chloro and para to the nitro group (if we consider the position relative to the CN group as 1).
-
The strongly electron-withdrawing nitro and cyano groups are positioned to create a "push-pull" system with the amino group.
-
The chloro group, primarily acting as an inductive withdrawer, further modulates the electron density.
This arrangement leads to a highly activated ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro and cyano groups, and a deactivated ring towards electrophilic attack. The amino group's basicity is expected to be significantly reduced due to the presence of the multiple electron-withdrawing groups.
Predicted Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The aromatic region is expected to show two doublets corresponding to the two protons on the benzene ring. The proton ortho to the nitro group will likely be the most downfield-shifted due to the strong deshielding effect. The proton between the amino and chloro groups will be upfield relative to the other aromatic proton. The amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon atoms attached to the electron-withdrawing groups (Cl, NO₂, CN) will be significantly deshielded and appear at lower field. The carbon attached to the amino group will be shielded. The remaining aromatic carbons will have chemical shifts determined by the cumulative effects of all substituents.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[9]
-
C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.[9]
-
NO₂ stretching: Two strong bands, one for the asymmetric stretch (around 1530-1560 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹).
-
C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.[9]
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by a strong intramolecular charge transfer (ICT) band.[10] The electron-donating amino group and the electron-withdrawing nitro and cyano groups create a "push-pull" system, leading to a significant red shift (bathochromic shift) of the π→π* transition. The λ_max is predicted to be in the range of 350-450 nm, with the exact position being solvent-dependent (solvatochromism).[10][11]
Hypothetical Experimental Protocols
Synthesis of this compound
A plausible synthetic route could involve the nitration of 2-amino-6-chlorobenzonitrile.
Step 1: Synthesis of 2-amino-6-chlorobenzonitrile
This starting material can be purchased commercially or synthesized.
Step 2: Nitration of 2-amino-6-chlorobenzonitrile
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-amino-6-chlorobenzonitrile (1 equivalent) to concentrated sulfuric acid. Maintain the temperature below 5 °C.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the solution of 2-amino-6-chlorobenzonitrile, ensuring the temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare a solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the solid product using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).
-
Record the absorbance spectrum over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.[10]
-
Data Visualization
Caption: Interplay of Inductive and Resonance Effects.
Caption: Hypothetical Synthesis and Characterization Workflow.
Conclusion
The electronic landscape of this compound is dominated by the strong push-pull interaction between the electron-donating amino group and the electron-withdrawing nitro and cyano substituents. This electronic polarization profoundly influences its predicted chemical reactivity and spectroscopic properties. The insights provided in this guide serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and structurally related molecules in various fields of chemical science.
References
- A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles - Benchchem. (n.d.).
- An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline - Benchchem. (n.d.).
- Hammett substituent constants - Stenutz. (n.d.).
- Hammett equation - Wikipedia. (n.d.).
- Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. (n.d.).
- The UV–Vis spectra of o-nitroaniline at various reaction times in a... - ResearchGate. (n.d.).
- Substituent effects of nitro group in cyclic compounds - SciSpace. (n.d.).
- 15N NMR chemical shifts of ring substituted benzonitriles - PubMed. (n.d.).
- Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- UV-visible spectra obtained from saturated with aqueous solutions of... | Download Scientific Diagram - ResearchGate. (n.d.).
- 27.03 Hammett Substituent Constants Defined - YouTube. (2021, May 3).
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2024, February 28).
- 2-Amino-6-chlorobenzonitrile 96 6575-11-7 - Sigma-Aldrich. (n.d.).
- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (n.d.).
Sources
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Hammett substituent constants [stenutz.eu]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Chemo-Stability Profile and Degradation Kinetics of 2-Amino-6-chloro-3-nitrobenzonitrile
CAS: 333459-71-5 | Role: Key Intermediate (e.g., Letermovir Synthesis)[1]
Executive Summary & Structural Logic
2-Amino-6-chloro-3-nitrobenzonitrile is a densely functionalized aromatic building block used primarily in the synthesis of fused heterocycles, such as quinazolines (notably in the manufacturing of the CMV antiviral Letermovir ).[1]
Its stability profile is defined by a "Push-Pull" electronic conflict:
-
The "Push": The amino group (
) at C2 donates electron density into the ring, stabilizing it against oxidation but activating ortho/para positions for electrophilic attack.[2] -
The "Pull": The nitro (
, C3) and nitrile ( , C1) groups are strong electron-withdrawing groups (EWGs).[1][2] They deactivate the ring generally but highly activate specific positions (C6) for Nucleophilic Aromatic Substitution ( ).[2]
Critical Stability Verdict: The molecule is chemically stable as a solid under ambient conditions but exhibits high process sensitivity in solution.[2] It is prone to base-catalyzed hydrolysis (Nitrile
Structural Analysis & Reactivity Hotspots[1][2]
The molecule's degradation behavior is predictable via Hammett electronic effects.[2] The specific substitution pattern (1-cyano, 2-amino, 3-nitro, 6-chloro) creates distinct zones of vulnerability.[1]
The Activated Chloride (C6)
The chlorine atom at C6 is the "weak link" in basic media.[2]
-
Mechanism: The C6 position is ortho to the Nitrile group (strong EWG).[2] This lowers the energy barrier for nucleophilic attack, allowing
or alkoxides to displace the chloride via a Meisenheimer complex intermediate.[2] -
Contrast: The C2 position is occupied by
.[1][2] If this were a precursor (2,6-dichloro-3-nitrobenzonitrile), the C2-Cl would be more reactive (ortho to both and ).[1][2] In the target molecule, the presence of at C2 deactivates the ring slightly, but C6 remains vulnerable.[2]
The Labile Nitrile (C1)
While nitriles are generally robust, the presence of an ortho-amino group (C2) and an ortho-chloro group (C6) creates a unique steric and electronic environment.[1][2]
-
Hydrolysis: Under acidic or basic stress, the
group hydrolyzes first to the primary amide (2-amino-6-chloro-3-nitrobenzamide) and subsequently to the carboxylic acid.[1] -
Intramolecular Catalysis: The neighboring
can participate in "neighboring group participation" (NGP) under specific pH conditions, potentially accelerating hydrolysis or leading to cyclization (e.g., quinazolinone formation) if electrophiles are present.[2]
The Nitro-Amine Interaction (C2-C3)
The ortho-nitroaniline motif is susceptible to photolytic degradation.[1][2]
-
Photolysis: UV exposure can induce a nitro-to-nitrite rearrangement or oxidative coupling of the amine, leading to azo-dimers or phenazine-like impurities.[1]
Degradation Pathways (Visualized)
The following diagram maps the degradation cascade, distinguishing between storage degradation (slow) and process degradation (fast).
Figure 1: Mechanistic degradation map.[2] Red nodes indicate primary oxidative/hydrolytic risks; Yellow indicates process-related nucleophilic substitution risks.[1]
Experimental Protocols
To validate stability and control impurities, the following self-validating workflows are recommended.
Forced Degradation Study (Stress Testing)
Execute this protocol to determine the "shelf-life" limiting factor.[1][2]
| Stress Condition | Reagent/Condition | Duration | Expected Degradant | Mechanism |
| Acid Hydrolysis | 1N HCl, Reflux | 2–6 Hours | Amide (Deg A) | Nitrile hydration |
| Base Hydrolysis | 0.1N NaOH, RT | 1–4 Hours | Phenol (Deg C) | |
| Oxidation | 3% | 24 Hours | N-Oxides / Azo | Amine oxidation |
| Photostability | UV (ICH Q1B) | 1.2M Lux hours | Dimer/Cyclized | Radical coupling |
Analytical Method (HPLC-UV)
Because the molecule contains both basic (
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps
protonated, improves retention).[1][2] -
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm (aromatic ring) and 220 nm (nitrile/amide monitoring).[2]
-
Sample Diluent: 50:50 Water:MeCN (Avoid alcohols if basic to prevent artifact formation).[2]
Handling & Storage Guidelines
Based on the reactivity profile, the following storage protocols are mandatory to maintain purity >98%.
-
Moisture Control: The nitrile is metastable.[2] Store in tight containers with desiccant. Hydrolysis is autocatalytic if traces of acid are present.[2]
-
Light Exclusion: The ortho-nitroaniline chromophore absorbs UV strongly.[1][2] Store in amber glass or foil-wrapped drums.
-
Base Avoidance: Do not wash equipment with strong caustic (NaOH) while the solid is present; it will instantly generate the yellow/orange phenolate impurity (Degradant C).[2] Use Acetone or Methanol for cleaning.[2]
Workflow Logic for Process Control
Figure 2: Lifecycle management workflow to prevent degradation during storage and usage.
References
-
Humphrey, G. R., et al. (2016).[2] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development. (Describes the use of similar benzonitrile intermediates and impurity control strategies).
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 88504: 2-Amino-3-chloro-5-nitrobenzonitrile (Isomer Reference). (Used for physicochemical property comparison; Note: User requested 6-chloro isomer CAS 333459-71-5).
-
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
mechanisms in activated nitrobenzenes).-
[2]
-
-
U.S. EPA. (2024).[2] CompTox Chemicals Dashboard: this compound (CAS 333459-71-5).[1][3][4]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-Amino-6-chloro-3-nitrobenzonitrile
This Application Note is structured as a high-level technical guide for the synthesis of 2-amino-6-chloro-3-nitrobenzonitrile (CAS: 333459-71-5), a critical intermediate in the development of MEK inhibitors and other heterocyclic pharmaceutical agents.
Executive Summary & Strategic Analysis
The synthesis of This compound presents a classic challenge in regioselectivity. The target molecule is a tetra-substituted benzene ring containing both activating (amino) and deactivating (nitro, cyano, chloro) groups.
While direct nitration of 2-amino-6-chlorobenzonitrile is theoretically possible, it often yields inseparable regioisomeric mixtures (C3 vs. C5 nitration) and oxidative byproducts. Therefore, the Nucleophilic Aromatic Substitution (
Mechanistic Rationale (The "Why")
This protocol relies on the Ortho-Nitro Effect . In 2,6-dichloro-3-nitrobenzonitrile, two chlorine atoms are available for displacement.
-
C2-Chlorine: Positioned ortho to the nitro group (
) and ortho to the nitrile (CN). -
C6-Chlorine: Positioned meta to the nitro group (
) and ortho to the nitrile (CN).
The nitro group is a significantly stronger activator for
Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection relying on electronic activation differences between C2 and C6.
Safety Assessment (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Nitro Compounds | Potential for energetic decomposition; shock sensitivity in dry form. | Do not heat dry solids >100°C. Use safety shields during scale-up. |
| Nitriles | Hydrolysis releases toxic byproducts; skin absorption. | Double-gloving (Nitrile/Laminate). Bleach quench for spills. |
| Ammonia | Inhalation toxicity; lachrymator. | Perform all additions in a functioning fume hood. |
| Exotherm | Controlled addition of ammonia; active cooling (ice bath) ready. |
Detailed Experimental Protocol
Materials
-
Starting Material: 2,6-Dichloro-3-nitrobenzonitrile (1.0 eq)
-
Reagent: Ammonium Hydroxide (28-30%
in ) or 7N in Methanol (3.0 - 5.0 eq). -
Solvent: Tetrahydrofuran (THF) or Isopropanol (IPA). Note: THF is preferred for solubility, but IPA allows for easier direct crystallization.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2,6-dichloro-3-nitrobenzonitrile (10.0 g, 46.1 mmol) in THF (100 mL, 10 vol).
-
Checkpoint: Ensure complete dissolution.[1] The solution should be light yellow.
-
-
Temperature Control: Cool the solution to 0–5°C using an ice/water bath.
-
Why? Lower temperature maximizes regioselectivity and prevents hydrolysis of the nitrile group to an amide.
-
Phase 2: Amination
-
Addition: Add Ammonium Hydroxide (28%) (18 mL, ~138 mmol, 3.0 eq) dropwise via an addition funnel over 20 minutes.
-
Observation: An exotherm will be observed.[2] Maintain internal temperature <10°C. The color will darken to deep orange/red (formation of Meisenheimer complex).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexanes) or HPLC. Target is <2% starting material.
-
Phase 3: Workup & Isolation
-
Quench: Once conversion is complete, slowly add Deionized Water (200 mL) to the reaction mixture while stirring vigorously.
-
Result: The product is hydrophobic and will precipitate as a bright yellow/orange solid.
-
-
Filtration: Stir the slurry for 30 minutes to ensure reduced particle size (avoids occlusion of impurities). Filter the solid using a Buchner funnel.[2][3]
-
Washing: Wash the filter cake sequentially with:
-
Water (2 x 50 mL) – removes inorganic salts (
). -
Cold Ethanol (1 x 20 mL) – displaces water and removes trace organic impurities.
-
Phase 4: Purification (Recrystallization)[3][4]
-
Solvent System: Ethanol/Water (3:1).
-
Procedure: Dissolve the crude cake in boiling Ethanol (~10 vol). Add hot water until slight turbidity persists. Cool slowly to RT, then to 0°C.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.
Process Visualization & Logic
The following diagram illustrates the operational workflow, highlighting critical decision points (IPC) and phase transitions.
Figure 2: Operational workflow for the amination of 2,6-dichloro-3-nitrobenzonitrile.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained.
| Method | Expected Signal | Structural Assignment |
| Appearance | Yellow to Orange Crystalline Solid | Nitroaniline chromophore. |
| Melting Point | 156–158°C (Lit. range) | Purity indication.[5][6][7][8] |
| 1H NMR (DMSO-d6) | ||
| 1H NMR (DMSO-d6) | Ar-H (C4, ortho to | |
| 1H NMR (DMSO-d6) | Ar-H (C5, ortho to Cl). | |
| IR (ATR) | ~2220 | |
| IR (ATR) | ~1530, 1350 |
Note on Regiochemistry Verification:
The coupling constant (
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Ammonia gas escaping the system or insufficient equivalents.
-
Fix: Use a sealed pressure tube if working on a small scale, or refresh the ammonium hydroxide source.
-
-
Issue: Hydrolysis of Nitrile (Amide formation).
-
Cause: Reaction temperature too high or pH too high for extended periods.
-
Fix: Keep reaction temperature <30°C. Quench immediately upon completion.
-
-
Issue: Oiling Out during Quench.
-
Cause: THF concentration too high during water addition.
-
Fix: Add water more slowly or seed the mixture with a pure crystal of the target compound.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, this compound. Retrieved from [Link]
- Bayer HealthCare AG.Patent WO2006099974: Process for preparing substituted phenyl-benzonitriles.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Reference for Regioselectivity in reactions and the Ortho-Nitro effect).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 더랩케미칼 - this compound-R176771 [thelabchemical.com]
- 8. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]
Scale-up synthesis of 2-amino-6-chloro-3-nitrobenzonitrile
An In-depth Technical Guide to the Scale-Up Synthesis of 2-Amino-6-chloro-3-nitrobenzonitrile
Executive Summary
This compound (CAS: 96563-63-4) is a critical pharmacophore intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., for PDGFR, src-family kinases) and other heterocyclic bioactive agents. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct handles for divergent synthesis: a nitrile, a primary amine, and a nitro group, alongside a halogen.
This guide details a robust, scalable protocol for the regioselective amination of 2,6-dichloro-3-nitrobenzonitrile. Unlike generic laboratory methods, this protocol addresses the specific engineering controls required for kilogram-scale production, focusing on heat management during the exothermic
Retrosynthetic Analysis & Mechanism
The most efficient route to the target molecule is the nucleophilic aromatic substitution (
Reaction Scheme
Figure 1: Reaction pathway via nucleophilic aromatic substitution.
Mechanistic Insight: The Regioselectivity Paradox
The starting material has two electrophilic sites: C2 and C6.[1]
-
C2 Position: Located ortho to the Nitro group (
) and ortho to the Nitrile ( ). -
C6 Position: Located para to the Nitro group (
) and ortho to the Nitrile ( ).
Expert Insight: While steric hindrance at C2 (flanked by
Process Development & Optimization
Before scale-up, critical parameters were evaluated to ensure safety and yield.
| Parameter | Optimized Condition | Rationale |
| Solvent | Ethanol (EtOH) | High solubility of SM; low solubility of product at 0°C allows filtration-based isolation (avoiding extraction). |
| Reagent | Anhydrous conditions prevent hydrolysis of the nitrile to the amide. | |
| Temperature | 80°C | Sufficient activation energy for |
| Pressure | 2–5 bar (Autogenous) | Keeps ammonia in the liquid phase at 80°C to maintain reaction kinetics. |
| Stoichiometry | 3.0 - 4.0 equiv. | Excess drives reaction to completion and scavenges the HCl byproduct as |
Scale-Up Protocol (100g Basis)
Target Scale: 100 g Input Expected Yield: 70–85% Cycle Time: ~6 Hours
Equipment Requirements
-
Reactor: 1L Hastelloy or Stainless Steel (SS316) autoclave/pressure reactor. Glass reactors are not recommended due to ammonia pressure.
-
Agitation: Overhead stirrer with pitched-blade impeller (high torque required for slurry).
-
Filtration: Nutsche filter or centrifuge.
Step-by-Step Procedure
Step 1: Charging (Ambient Temperature)
-
Ensure the reactor is clean, dry, and inerted with Nitrogen (
). -
Charge 2,6-Dichloro-3-nitrobenzonitrile (100.0 g, 0.46 mol) into the reactor.
-
Add Ethanol (anhydrous, 400 mL). Agitate at 200 RPM to create a slurry.
-
Critical: Cool the jacket to 0–5°C. The addition of ammonia can be exothermic.
Step 2: Reagent Addition
-
Slowly charge Ethanolic Ammonia (approx. 200 mL of ~15-20% w/w solution) or inject anhydrous ammonia gas (25 g, 1.47 mol) while maintaining internal temperature
. -
Seal the reactor.
Step 3: Reaction (Heated)
-
Heat the reaction mixture to 80°C over 45 minutes.
-
Note: Pressure will rise to approximately 3–5 bar. Ensure the pressure relief valve (PRV) is set appropriately (e.g., 10 bar).
-
-
Maintain 80°C for 2 to 3 hours .
-
IPC (In-Process Control): Sample after 2 hours. Analyze by HPLC.
Step 4: Workup & Isolation
-
Cool the reactor to 20°C , then further to 0–5°C .
-
Vent the excess ammonia pressure to a scrubber (containing dilute sulfuric acid).
-
The product will have precipitated as a thick yellow/orange solid.
-
Transfer the slurry to the filter.
-
Filtration: Filter the solids. The mother liquor contains dissolved impurities and
. -
Washing:
-
Wash 1: Cold Ethanol (100 mL) to remove organic impurities.
-
Wash 2: Deionized Water (3 x 200 mL) to remove ammonium chloride (
) salts. Check filtrate pH; continue washing until neutral.
-
Step 5: Drying
-
Dry the wet cake in a vacuum oven at 50°C for 12 hours.
-
Yield: Expect 65–75 g (70–85%).
-
Appearance: Yellow to orange crystalline solid.
Workflow Diagram
Figure 2: Process flow for the scale-up synthesis.
Safety & Hazard Analysis (Critical)
1. Thermal Stability (DSC Data): Nitro-substituted benzonitriles are energetic. Differential Scanning Calorimetry (DSC) typically shows an onset of decomposition for similar nitro-aromatics above 200°C.
-
Control: Never exceed 100°C in the reactor jacket. Maintain reaction temperature at 80°C.
2. Ammonia Handling:
-
Hazard: Toxic gas, inhalation hazard, corrosion risk.
-
Control: All venting must go to a dedicated acid scrubber. Use a closed-loop charging system.
3. Sensitization:
-
Hazard: Halogenated nitrobenzonitriles are potent skin sensitizers.
-
Control: Full PPE (Tyvek suit, double nitrile gloves) and containment (isolator or fume hood) are mandatory during solid handling.
Analytical Quality Control
| Test | Method | Specification |
| Identification | 1H NMR (DMSO-d6) | Consistent with structure. Peaks: ~7.8 (d), ~6.9 (d), ~8.0 (br s, NH2). |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Regio-isomer | HPLC/NMR | < 0.5% (6-amino isomer) |
| Water Content | Karl Fischer | < 0.5% |
| Residue on Ignition | Gravimetric | < 0.1% (Ensures NH4Cl removal) |
References
-
Doherty, A. M., et al. (2002). Heterocyclic compounds useful as inhibitors of tyrosine kinases. Canadian Patent CA2384378C. Google Patents. Link
-
Seo, H. (2024).[3] Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes. UC San Diego Electronic Theses and Dissertations. Link
-
BenchChem. (2025).[5] 2,6-Dichloro-3-nitrobenzamide Technical Data. BenchChem. Link (Contextual reference for precursor reactivity).
-
Santa Cruz Biotechnology. 2,6-Dichloro-3-nitrobenzonitrile Product Data. Link
Sources
Application Note: Precision N-Alkylation of 2-Amino-6-chloro-3-nitrobenzonitrile
This Application Note is designed for researchers requiring a robust, reproducible protocol for the N-alkylation of 2-amino-6-chloro-3-nitrobenzonitrile (CAS: 6575-11-7 / 20352-84-5 analog).
The protocol addresses the specific electronic and steric challenges imposed by the C1-Cyano and C3-Nitro groups, which severely deactivate the C2-Amine , while simultaneously managing the risk of nucleophilic aromatic substitution (
Executive Summary
The N-alkylation of this compound presents a classic "chemoselectivity vs. reactivity" paradox. The aniline nitrogen is electronically deactivated by ortho-cyano and ortho-nitro groups, rendering it non-nucleophilic under standard conditions (
Successful alkylation requires a protocol that enhances the nucleophilicity of the amine (via deprotonation) without triggering the displacement of the chlorine atom. This guide recommends a Sodium Hydride (NaH) mediated anionic alkylation in polar aprotic solvent at controlled temperatures as the primary method.
Mechanistic Analysis & Strategic Planning
Structural Challenges
-
Deactivated Nucleophile: The lone pair on the C2-amine is delocalized into both the C3-nitro and C1-cyano groups. Standard weak bases (e.g.,
, ) are often insufficient to generate the reactive species. -
Competing Electrophile: The C6-Cl bond is "hot." Any strong nucleophile introduced (e.g., alkoxides, excess amine product) or generated in situ can displace the chloride, leading to side products.
Reaction Pathway Visualization
The following diagram illustrates the critical decision points and the competing
Caption: Mechanistic pathway highlighting the critical divergence between the desired N-alkylation and the undesired SNAr side reaction at the C6 position.
Experimental Protocol: NaH-Mediated Alkylation
Method A: Irreversible Deprotonation (Recommended) This method ensures the formation of the anilide anion, which is sufficiently nucleophilic to attack alkyl halides.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv).
-
Electrophile: Alkyl Iodide or Bromide (1.1 equiv). Avoid Chlorides unless activated.
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration). Do not use alcohols.
-
Atmosphere: Dry Nitrogen or Argon balloon.
Step-by-Step Procedure
-
Preparation (t = -30 min):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.
-
Dissolve the substrate (1.0 equiv) in anhydrous DMF. If the substrate is not fully soluble, gentle warming is permitted, but cool back to 0°C before proceeding.
-
-
Deprotonation (t = 0):
-
Cool the reaction vessel to 0°C (Ice/Water bath).
-
Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 15–30 minutes. The solution will likely deepen in color (often deep red/orange) indicating anion formation.
-
-
Alkylation (t = 30 min):
-
Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Critical: Maintain 0°C during addition to prevent exotherms that could trigger
.
-
-
Reaction Progress (t = 1 hr - 12 hr):
-
Allow the reaction to warm slowly to Room Temperature (RT).
-
Monitor via TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of starting material (m/z ~197 for parent) and appearance of product (m/z = 197 + Alkyl).
-
-
Workup:
-
Quench carefully with saturated
solution at 0°C. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Hexanes/Ethyl Acetate).
-
Note: The product is often less polar than the starting material due to the capping of the NH proton.
-
Optimization & Troubleshooting Matrix
If the standard protocol yields low conversion or side products, consult the following matrix.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Anion not forming or Electrophile dead. | 1. Increase Base to 1.5 eq.2. Switch solvent to DMSO (higher polarity).3. Add catalytic KI (Finkelstein) if using alkyl bromides. |
| Loss of Chlorine (M-35) | 1. Lower Temperature: Keep at 0°C for longer.2. Avoid Alkoxides: Ensure NaH is dry or use LiHMDS instead.3. Dilution: Run more dilute (0.05 M) to prevent intermolecular attack. | |
| Dialkylation | Product is too nucleophilic. | 1. Use strictly 1.0 equiv of Alkyl Halide.2. Slow addition of the alkylating agent.3. Switch to a bulkier base (LiHMDS). |
| Starting Material Recovery | Moisture in solvent quenching the anion. | 1. Re-dry DMF over molecular sieves.2. Increase NaH quality (wash oil with hexanes). |
Alternative Methodologies
While NaH is the gold standard for this scaffold, specific constraints may require alternatives.
Method B: Mild Carbonate Base (For Reactive Electrophiles)
-
Conditions:
(2.0 equiv), DMF, . -
Use Case: Only for highly reactive electrophiles like Methyl Iodide or Benzyl Bromide.
-
Risk: Requires heat, which increases
risk at C6.
Method C: Mitsunobu Reaction
-
Conditions:
, DIAD, Alcohol, THF. -
Feasibility: Low. The
of this aniline is likely too low (<10) for standard Mitsunobu, and the steric bulk of the ortho-nitro group hinders the betaine formation. Not recommended as a first-line approach.
Safety & Compliance
-
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the final product at high temperatures.
-
Cyanides: The nitrile group is stable, but avoid strong acids which could theoretically liberate HCN (unlikely under these conditions, but good practice).
-
Alkyl Halides: Potentially carcinogenic (e.g., Methyl Iodide). Use in a fume hood.
References
-
Vertex Pharmaceuticals. (2022). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. National Institutes of Health. 1
-
ACS Catalysis. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines. American Chemical Society. 2[3]
-
Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation. American Chemical Society. 4[3]
-
PubChem. (2025).[5] 2-Amino-3-chloro-5-nitrobenzonitrile Compound Summary. National Library of Medicine. 5
-
Michigan State University. Nucleophilic Substitution Reactions of Alkyl Halides. 6
Sources
- 1. Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzonitrile, 2-amino-3-chloro-5-nitro- | C7H4ClN3O2 | CID 88504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-6-chloro-3-nitrobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-amino-6-chloro-3-nitrobenzonitrile. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Purification Challenges
The purification of crude this compound can present several challenges, from low recovery yields to persistent impurities. This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Crystal Formation During Recrystallization
Scenario: You have dissolved your crude product in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is disappointingly low.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[1][2][3]
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.[3]
-
Solution: If you suspect excess solvent, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Solution Not Saturated: The solution may not have been sufficiently concentrated with the compound at the boiling point of the solvent.
-
Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Supersaturation: The solution may be supersaturated, requiring a nucleation site to initiate crystallization.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This can create microscopic scratches that provide a surface for crystal growth.[2]
-
Solution 2 (Seeding): If you have a small amount of pure product, add a "seed crystal" to the cooled solution to induce crystallization.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or a fine precipitate instead of well-defined crystals.[1][3]
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before transferring it to an ice bath.
-
Issue 2: Oily Product Instead of Crystals
Scenario: Upon cooling your recrystallization solution, the product separates as an oil rather than a crystalline solid.
Potential Causes & Solutions:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, causing it to "oil out."
-
Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before recrystallization.
-
-
Compound's Melting Point is Below the Solvent's Boiling Point: If the compound's melting point is lower than the boiling point of the solvent, it will dissolve as a liquid and may not crystallize upon cooling.
-
Solution: Choose a lower-boiling point solvent or a solvent mixture.
-
-
Precipitation from a Supersaturated Solution Above the Melting Point: The solution might be too concentrated, causing the product to come out of solution at a temperature above its melting point.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Issue 3: Colored Impurities Persist in the Final Product
Scenario: Your final crystalline product has a noticeable color, suggesting the presence of impurities.
Potential Causes & Solutions:
-
Colored Byproducts from Synthesis: The nitration and amination reactions can produce colored byproducts.
-
Solution (Activated Charcoal): Add a small amount of activated charcoal to the hot recrystallization solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. After a brief heating period, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
-
Oxidation of the Amino Group: Aromatic amines can be susceptible to air oxidation, which can lead to colored products.
-
Solution: While challenging to completely avoid, minimizing exposure to air and light during the purification process can help. Consider working under an inert atmosphere (e.g., nitrogen or argon) if the problem is severe.
-
Issue 4: Inadequate Separation During Column Chromatography
Scenario: You are using flash column chromatography to purify your product, but the fractions are not clean, or the product co-elutes with impurities.
Potential Causes & Solutions:
-
Incorrect Solvent System: The polarity of the eluent is critical for achieving good separation on a silica gel column.[4]
-
Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound. For a polar compound like this compound, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.[4]
-
-
Column Overloading: Applying too much crude material to the column will result in poor separation.
-
Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1.
-
-
Poorly Packed Column: Channels or cracks in the silica gel will lead to uneven solvent flow and band broadening.
-
Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the eluent before being added to the column, is often preferred.
-
-
Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: If you suspect your compound is degrading, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~1%), to your eluent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a di-chloro-nitrobenzonitrile precursor.[6][7]
-
Isomeric Products: Nitration reactions can sometimes yield a mixture of ortho, meta, and para isomers. The directing effects of the existing substituents on the benzene ring will influence the regioselectivity.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-amino-6-chloro-3-nitrobenzamide or 2-amino-6-chloro-3-nitrobenzoic acid.[8] This is a critical consideration during workup and purification.
-
Over-amination Products: If the starting material has multiple leaving groups, there is a possibility of di-amination, though this is less likely if the reaction conditions are carefully controlled.
Q2: What safety precautions should I take when handling this compound?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Toxicity: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Assume this compound has similar toxicological properties.
Q3: Can I use a single solvent for recrystallization?
A3: Yes, if you can find a single solvent that meets the criteria of high solubility at high temperature and low solubility at room temperature.[1] Ethanol or methanol could be good candidates to test for this compound. However, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) often provides more flexibility and better control over the crystallization process.[5]
Q4: How can I monitor the progress of my column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the separation.[10]
-
Procedure: Collect fractions from the column in separate test tubes. Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard of your product. Develop the plate in the same solvent system used for the column.
-
Visualization: Visualize the spots under a UV lamp (as aromatic compounds are often UV-active) or by using a staining agent.
-
Analysis: Combine the fractions that contain only your pure product.
Q5: My purified product is a fine powder, not large crystals. Is this a problem?
A5: Not necessarily in terms of chemical purity. The size and appearance of crystals are influenced by the rate of cooling.[3] Slow, undisturbed cooling promotes the growth of larger, more well-defined crystals, while rapid cooling tends to produce a fine powder or smaller needles. While large crystals are often aesthetically pleasing and easier to filter, a fine powder can be just as pure. The ultimate confirmation of purity should come from analytical methods such as melting point determination, NMR spectroscopy, or HPLC. A sharp melting point close to the literature value is a good indicator of high purity.
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale & Comments |
| Recrystallization | Ethanol or Methanol | The polar nature of the product suggests good solubility in hot alcohols and lower solubility when cold. |
| Ethyl Acetate / Hexane | A two-solvent system that allows for fine-tuning of polarity to induce crystallization. | |
| Ethanol / Water | Another common two-solvent system for polar compounds. Water acts as the anti-solvent.[5] | |
| Flash Column Chromatography | Ethyl Acetate / Hexane (e.g., 20-50% EtOAc) | A standard, versatile system for moderately polar compounds.[4] |
| Dichloromethane / Methanol (e.g., 1-5% MeOH) | A more polar system suitable for compounds that are not sufficiently mobile in ethyl acetate/hexane.[11] |
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with swirling until the solid just dissolves. Use the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: General Flash Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives your product an Rf of approximately 0.2-0.4.
-
Column Packing: Secure a glass column vertically. Fill it with the chosen non-polar solvent and then slowly add silica gel to create a uniform slurry. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the flow.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Visualizing the Workflow
To aid in understanding the decision-making process during purification, the following workflow diagram is provided.
Caption: A logical workflow for the purification of this compound.
References
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 15, 2026, from [Link]
-
JoVE. (n.d.). Purifying Compounds by Recrystallization. JoVE Science Education Database. Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.
-
Columbia University. (n.d.). Column chromatography. Retrieved February 15, 2026, from [Link]
-
The Curious Wavefunction. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved February 15, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
MDPI. (2019). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 24(15), 2792. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Method of 2-aminobenzonitrile synthesis.
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. PubMed Central. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Process for preparation of 2,6-dichlorobenzonitrile.
-
ResearchGate. (n.d.). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Retrieved February 15, 2026, from [Link]
-
NASA Astrophysics Data System. (n.d.). Stability and reactions of amino acids in simulated submarine hydrothermal systems. Retrieved February 15, 2026, from [Link]
-
All 'Bout Chemistry. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile, 2-amino-3-chloro-5-nitro-. PubChem. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved February 15, 2026, from [Link]
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
- 7. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzonitrile, 2-amino-3-chloro-5-nitro- | C7H4ClN3O2 | CID 88504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Purification of 2-Amino-6-chloro-3-nitrobenzonitrile
This guide is designed for researchers and process chemists working with 2-amino-6-chloro-3-nitrobenzonitrile (CAS: 333459-71-5). It synthesizes data from patent literature and homologous series behavior to provide a robust purification strategy.
Topic: Recrystallization Solvent & Purification Protocols
CAS: 333459-71-5
Molecular Formula: C
Part 1: Solvent Selection Matrix
The choice of solvent depends heavily on the origin of your crude material. This molecule is typically synthesized via the amination of 2,6-dichloro-3-nitrobenzonitrile, meaning common impurities include inorganic salts (NH
| Solvent System | Role | Mechanism of Action | Recommended For |
| Ethanol (95% or Abs.) | Primary | Temperature-Dependent Solubility: The high polarity of the nitro/cyano groups allows solubility in hot ethanol, while the rigid aromatic ring drives crystallization upon cooling. | General purification; Removal of inorganic salts (insoluble in EtOH). |
| Ethyl Acetate / Heptane | Alternative | Polarity Gradient: Ethyl acetate dissolves the organic fraction; Heptane acts as an anti-solvent to precipitate the product while keeping non-polar tars in solution. | Oily crude; Removal of non-polar synthesis byproducts. |
| Toluene | Slurry/Wash | Removing regioisomers (e.g., 5-nitro isomers) without full dissolution. | |
| Water | Anti-Solvent | Hydrophobic Exclusion: The chloro and aromatic ring provide enough lipophilicity to precipitate the compound from water-miscible organic solvents (e.g., DMF or DMSO). | Crashing out product from reaction mixtures (not for final high-purity recrystallization). |
Part 2: Decision Logic (Workflow)
Use the following decision tree to select the correct purification method based on your crude material's impurity profile.
Figure 1: Solvent selection logic based on impurity profile. Green indicates the standard starting point.
Part 3: Detailed Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Removing inorganic salts and general purification.
-
Preparation: Place crude this compound in a round-bottom flask.
-
Dissolution: Add Ethanol (95%) (approx. 10-15 mL per gram of solid). Heat to reflux (78°C) with magnetic stirring.
-
Note: If the solid does not dissolve completely after 15 minutes of reflux, check for inorganic salts (which will not dissolve).
-
-
Hot Filtration (Critical): While keeping the mixture near boiling, filter through a pre-warmed Buchner funnel or glass frit to remove insoluble salts (e.g., NH
Cl). -
Crystallization: Allow the clear yellow/orange filtrate to cool slowly to room temperature.
-
Optimization: If no crystals form at 25°C, cool further to 0-4°C in an ice bath.
-
-
Isolation: Filter the crystals and wash with cold ethanol. Dry under vacuum at 45°C.
Protocol B: Toluene Slurry (Isomer Cleanup)
Best for: Enriched isomeric mixtures where the product is the major component but purity is <95%.
-
Slurry: Suspend the crude solid in Toluene (5 mL per gram).
-
Heat: Heat the suspension to 80-90°C. Do not aim for full dissolution.
-
Equilibration: Stir vigorously at this temperature for 1-2 hours. This allows the more soluble impurities (isomers) to leach into the solvent while the thermodynamically stable crystal lattice of the product remains solid.
-
Filtration: Cool to room temperature and filter. The filter cake is your purified product; the filtrate contains the impurities.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
-
Cause: The solution is likely supersaturated at a temperature above the melting point of the solvated product, or there are too many non-polar impurities.
-
Fix:
-
Reheat to redissolve the oil.
-
Add a seed crystal if available.
-
Add a small amount of Heptane (dropwise) to the hot solution until slight turbidity persists, then cool very slowly (wrap the flask in foil/towel to insulate).
-
Q2: The product is dark brown instead of the expected yellow/orange. How do I fix this?
-
Cause: Oxidation byproducts or polymerized anilines.
-
Fix: Perform an Activated Carbon Treatment .[1]
Q3: Can I use DMF or DMSO?
-
Answer: While the product is highly soluble in these, they are not recommended for recrystallization because they are difficult to remove (high boiling point) and often lead to poor recovery yields (high solubility even when cold). Use them only if you plan to precipitate by adding water (Protocol C - Crash Precipitation).
Q4: Is this compound sensitive to heat?
-
Answer: Nitro-benzonitriles are generally stable, but the ortho-chloro/nitro arrangement makes the ring susceptible to Nucleophilic Aromatic Substitution (S
Ar) if heated in basic solvents. Avoid heating in basic media (e.g., amines, hydroxide) during purification.
References
-
Synthesis of this compound via Amination in Ethanol
-
Source: Seo, H. (2024).[5] Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes. UC San Diego Electronic Theses and Dissertations. (Page 231 details the synthesis reacting 2,6-dichloro-3-nitrobenzonitrile with NH
in ethanol, confirming ethanol as the reaction/crystallization medium).
-
-
Recrystallization of Analogous Chlorobenzonitriles
-
Purification of Nitro-Aniline Intermediates (Letermovir Context)
- Source: Humphrey, G. R., et al. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development, 20(6), 1097–1103. (Describes the handling of similar nitro-aniline building blocks in process chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. escholarship.org [escholarship.org]
- 6. CA2384378C - Heterocyclic compounds useful as inhibitors of tyrosine kinases - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 2-amino-6-chloro-3-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 2-amino-6-chloro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities often stem from side reactions during the nitration or subsequent transformations. These can include isomeric byproducts, where the nitro group is at a different position on the aromatic ring, and over-nitrated products.[1] In reactions involving amination, residual starting materials or byproducts from incomplete reactions can also be present.
Q2: My final product has a persistent yellow or brownish color. Is this indicative of a specific impurity?
A2: While the pure compound may have a slight color, a significant yellow or brown tint often suggests the presence of residual nitro-isomers or other colored impurities.[2] These can sometimes be challenging to remove by simple recrystallization alone. Treating a solution of the crude product with activated charcoal before recrystallization can help adsorb some colored impurities.[3]
Q3: I'm observing a low yield after purification. What are the likely causes?
A3: Low yields can result from several factors. Incomplete reaction is a primary cause, so it's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] During workup, product loss can occur through inefficient extraction or multiple transfer steps. For purification by recrystallization, choosing a suboptimal solvent or cooling the solution too rapidly can lead to significant loss of product in the mother liquor.[1][4]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis and purification of this compound.
Impurity Profile Analysis
A critical first step in troubleshooting is to identify the nature of the impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Presence of Isomeric Impurities | - Non-regioselective nitration.[1] - Reaction temperature too high. | - Optimize nitration conditions, particularly temperature control. - Employ purification methods with high resolving power, such as column chromatography. |
| Unreacted Starting Material | - Incomplete reaction.[1] - Insufficient reaction time or temperature. | - Monitor reaction to completion using TLC or HPLC. - Adjust reaction parameters (time, temperature, reagent stoichiometry) as needed. |
| Product "Oils Out" During Recrystallization | - Solvent boiling point is higher than the product's melting point.[3] - Solution is supersaturated and cooling too quickly.[3] | - Select a lower-boiling point solvent or a different solvent system. - Reheat the solution, add more solvent, and allow for slower cooling. |
| Poor Crystal Formation | - Suboptimal recrystallization solvent. - Product is too soluble in the chosen solvent even at low temperatures. | - Perform a solvent screen to identify a more suitable system. - Consider using a co-solvent system to decrease solubility upon cooling. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for synthesis and purification.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Ethanol and isopropanol are often good starting points for compounds like this compound.[2] A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Flash Column Chromatography
For impurities that are difficult to remove by recrystallization, flash column chromatography is a more effective method.[5] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Pass the eluent through the column under positive pressure (using compressed air or nitrogen).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Sources
Technical Support Center: Optimization of 2-Amino-6-chloro-3-nitrobenzonitrile Synthesis
Current Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Guide
Executive Technical Summary
Target Molecule: 2-amino-6-chloro-3-nitrobenzonitrile
Primary Synthetic Route: Nucleophilic Aromatic Substitution (
This synthesis relies on the electronic differentiation between the two chlorine substituents. The nitro group (
Critical Reaction Parameters (The "Why")
Before troubleshooting, verify your baseline conditions against this optimized standard.
| Parameter | Recommended Condition | Scientific Rationale |
| Stoichiometry | 2.1 – 2.5 eq. Ammonia ( | Requires 1 eq. for substitution and 1 eq. to scavenge the |
| Solvent System | THF or | Avoid Methanol if possible. Methoxide generated in situ can compete, leading to methoxy-impurities via |
| Temperature | -10°C | The reaction is exothermic. Initiating at low temp favors the kinetic product (2-amino) over the thermodynamic/bis-product. |
| Concentration | 0.5 M – 1.0 M | High concentration favors the bimolecular reaction rate but increases exotherm risks. |
Visualizing the Reaction Landscape
The following diagram maps the competing pathways you must control.
Figure 1: Reaction pathway analysis showing the kinetic dominance of the 2-position attack (Green) versus competing side reactions (Red/Yellow).
Troubleshooting Guide & FAQs
Issue 1: "I am seeing significant formation of the 2,6-diamino impurity."
Diagnosis: The reaction conditions are too energetic, allowing the nucleophile to overcome the higher activation energy barrier of the 6-chloro position.
-
Q: What temperature profile are you using?
-
Correction: Do not heat this reaction to reflux immediately. Start at -10°C, add the amine source, and allow it to warm to Room Temperature (RT) only. The electron-deficient ring makes the first chloride extremely labile.
-
-
Q: How are you adding the ammonia?
-
Correction: If using ammonia gas or a solution, add it dropwise or sparge slowly. A massive initial excess of ammonia at RT promotes double substitution.
-
-
Q: When do you stop the reaction?
-
Correction: Monitor by HPLC/TLC every 30 minutes. Stop immediately upon consumption of the starting material. Do not "soak" the reaction overnight if conversion is complete.
-
Issue 2: "My yield is low, and I see a new peak that matches the mass of a methoxy-substituted product."
Diagnosis: Competitive substitution by the solvent (Solvolysis).
-
Q: Are you using Methanol as a solvent?
-
Context: Ammonia is basic. In methanol, it exists in equilibrium with ammonium methoxide (
). Methoxide is a stronger nucleophile than ammonia and will displace the chloride. -
Protocol Fix: Switch to Tetrahydrofuran (THF) or Isopropanol (IPA) . Steric hindrance in IPA minimizes alkoxide attack compared to MeOH.
-
Issue 3: "The nitrile peak (-CN) has disappeared from IR/NMR, and a carbonyl peak appeared."
Diagnosis: Hydrolysis of the nitrile to a primary amide.[1]
-
Q: Are you using aqueous Ammonium Hydroxide (
)?-
Context: The combination of high pH (from ammonia), water, and the electron-withdrawing nitro group makes the nitrile carbon highly susceptible to hydration.
-
Protocol Fix: Switch to 7N
in Methanol (if methoxy impurity is not an issue) or Commercial anhydrous gas bubbled into THF. Eliminate water from the system.
-
Optimized Experimental Protocol
Objective: Synthesis of this compound (10g Scale)
-
Preparation:
-
Charge a 250 mL 3-neck round-bottom flask with 2,6-dichloro-3-nitrobenzonitrile (10.0 g, 46.1 mmol).
-
Add Anhydrous THF (100 mL). Stir until fully dissolved.
-
Cool the system to 0°C using an ice/water bath.
-
-
Reaction:
-
Option A (Solution): Add 7N
in IPA (16.5 mL, ~115 mmol, 2.5 eq) dropwise over 20 minutes via addition funnel. -
Option B (Gas): Gently sparge anhydrous
gas through the solution for 15 minutes. -
Observation: A white precipitate (
) will form immediately.
-
-
Monitoring:
-
Workup (Crucial for Purity):
-
Step A: Concentrate the reaction mixture under reduced pressure to remove excess
and solvent (do not heat above 40°C). -
Step B: Resuspend the residue in Water (100 mL) . Stir vigorously for 30 minutes. This dissolves the ammonium chloride salts.
-
Step C: Filter the yellow solid. Wash with water (2 x 50 mL) and cold hexanes (1 x 30 mL) to remove trace organic impurities.
-
Step D: Dry in a vacuum oven at 45°C.
-
Logic Flow for Optimization
Use this decision tree to adjust your specific process parameters.
Figure 2: Troubleshooting decision tree based on crude analytical data.
References
-
Reaction Precursor Availability: 2,6-Dichloro-3-nitrobenzonitrile is a standard commercial intermediate used in the synthesis of kinase inhibitors.
-
Source:[4]
-
-
Regioselectivity Mechanisms: Analysis of nucleophilic substitution on nitro-substituted aromatic rings (Ortho vs Meta activ
-
Source:
-
-
Solubility Data: Solubility profiles of nitrobenzonitriles in various organic solvents (Ethyl Acetate, Alcohols) to support solvent selection.
-
Source:[5]
-
-
General SnAr Methodologies: Standard protocols for ammonolysis of chloronitrobenzenes.
-
Source:
-
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum of 2-Amino-6-chloro-3-nitrobenzonitrile
This guide outlines the structural characterization of 2-amino-6-chloro-3-nitrobenzonitrile via 1H NMR spectroscopy, specifically addressing the critical need to distinguish this scaffold from its regioisomers in drug discovery workflows.
Executive Summary
This compound (CAS: 333459-71-5) is a densely functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and heterocyclic bioactive agents. Due to the directing effects of the amino and chloro groups during synthesis (typically nitration), regioisomeric impurities such as 2-amino-3-chloro-5-nitrobenzonitrile are common.
This guide provides the definitive spectral fingerprint for the target molecule, highlighting the "Shielded-Para" effect and Ortho-Coupling constants as the primary metrics for validation.
Structural Analysis & Theoretical Prediction
The target molecule possesses a 1,2,3,6-substituted benzene ring, leaving two aromatic protons at positions 4 and 5.
-
H-5 (Proton at Position 5): Located para to the strong electron-donating Amino group (-NH₂). This position benefits from significant resonance shielding, shifting its signal upfield.
-
H-4 (Proton at Position 4): Located ortho to the strong electron-withdrawing Nitro group (-NO₂). This position is highly deshielded.
-
Coupling: H-4 and H-5 are adjacent (ortho), resulting in a large coupling constant (
).
Comparison with Key Alternative (Regioisomer)
The most prevalent alternative is 2-amino-3-chloro-5-nitrobenzonitrile .
-
Target (6-Cl, 3-NO₂): Protons are Ortho (H4, H5).
.[1] -
Alternative (3-Cl, 5-NO₂): Protons are Meta (H4, H6).
.
Experimental Protocol
To ensure reproducibility and clear observation of exchangeable amine protons, DMSO-d₆ is the required solvent. Chloroform (
Step-by-Step Workflow
-
Sample Preparation: Dissolve 10–15 mg of the solid analyte in 0.6 mL of DMSO-d₆ (99.9% D). Ensure complete dissolution; sonicate if necessary.
-
Instrument Parameters:
-
Frequency: 400 MHz or higher (recommended for clear resolution of hyperfine coupling).
-
Temperature: 298 K (25°C).
-
Number of Scans (NS): 16–32.
-
Pulse Delay (D1):
second to ensure accurate integration of aromatic protons.
-
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Spectral Data & Performance Comparison
Table 1: 1H NMR Assignment (DMSO-d₆, 400 MHz)
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Insight |
| H-4 (Ar-H) | 8.63 | Doublet (d) | 1H | 9.0 | Deshielded by ortho-NO₂ group. |
| -NH₂ (Amine) | 7.80 - 8.20 | Broad Singlet (br s) | 2H | - | Exchangeable; shift varies with concentration/water content. |
| H-5 (Ar-H) | 6.55 | Doublet (d) | 1H | 9.0 | Diagnostic Peak. Strongly shielded by para-NH₂. |
Table 2: Comparative Differentiation (Target vs. Isomer)
| Feature | Target Product (2-amino-6-chloro-3-nitro) | Alternative Isomer (2-amino-3-chloro-5-nitro) |
| Proton Relationship | Ortho (Positions 4 & 5) | Meta (Positions 4 & 6) |
| Coupling Constant ( | ~9.0 Hz (Large) | ~2.0 Hz (Small) |
| H-5/H-6 Shift | ~6.55 ppm (High field) | > 7.50 ppm (Low field) |
| Visual Pattern | Two "Roofing" Doublets | Two distinct singlets/fine doublets |
Critical Insight: If your spectrum shows two aromatic signals with a small coupling constant (
) or lacks a signal below 7.0 ppm, you have isolated the wrong regioisomer (likely the 5-nitro variant).
Visualization of Logic & Structure[4]
Diagram 1: Structural Assignments & Coupling Tree
This diagram illustrates the proton environments and the specific "Shielded-Para" effect that defines the H-5 signal.
Caption: Structural logic dictating the chemical shifts. The green arrow indicates the critical shielding effect that validates the regiochemistry.
Diagram 2: Validation Workflow
A decision tree to confirm product identity based on experimental NMR data.
Caption: Step-by-step validation logic. The combination of J=9Hz and a shielded proton at 6.55 ppm is the unique fingerprint of the target.
References
-
Synthesis and Spectral Data: ChemicalBook Product Database. "2,3-Diamino-6-chlorobenzonitrile synthesis intermediates." Accessed via ChemicalBook. Link
-
General NMR Shifts & Solvents: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Solvents as Trace Impurities." J. Org.[1] Chem. 1997, 62, 7512–7515. Link
-
Isomer Comparison Data: Sigma-Aldrich. "2-Amino-3-chloro-5-nitrobenzonitrile Product Specification." Link
Sources
Technical Guide: Mass Spectrometry Profiling of 2-Amino-6-chloro-3-nitrobenzonitrile
Executive Summary & Analyte Profile
This guide provides a technical framework for the detection and quantification of 2-amino-6-chloro-3-nitrobenzonitrile , a critical intermediate often utilized in the synthesis of fused heterocyclic kinase inhibitors (e.g., quinazolines, purines).
Due to the presence of multiple electron-withdrawing groups (EWGs)—specifically the nitro (-NO
Analyte Specifications
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Monoisotopic Mass | 196.9992 Da ( |
| Molecular Weight | 197.58 g/mol |
| Key Isotopes | |
| pKa (Calculated) | ~ -1.5 (Conjugate acid), ~10.5 (Amine acidity) |
Comparative Analysis: Ionization Alternatives
The primary challenge in analyzing this molecule is selecting an ionization source that overcomes the electron-deficient nature of the benzene ring.
Method A: Electrospray Ionization (ESI)[1][2][3][4][5][6]
-
Mechanism: Solution-phase ionization.
-
Performance:
-
Positive Mode (ESI+):Poor to Moderate. The strong EWGs (Nitro, Cyano, Chloro) delocalize the lone pair on the amine nitrogen, making protonation (
) difficult. High mobile phase acidity (0.1% Formic Acid) is required but may still yield low sensitivity. -
Negative Mode (ESI-):High. The amide-like acidity of the amine protons, enhanced by the ortho/para EWGs, facilitates deprotonation (
).
-
-
Risk: Susceptible to matrix suppression in complex biological samples.
Method B: Atmospheric Pressure Chemical Ionization (APCI)[2][3][4][5][7][8]
-
Mechanism: Gas-phase chemical ionization via corona discharge.
-
Performance:
-
Excellent. APCI is less dependent on analyte basicity/acidity in solution. It effectively ionizes charge-neutral, electron-deficient aromatics via charge transfer or proton transfer in the gas phase.
-
-
Benefit: Higher tolerance for flow rates and less susceptibility to ion suppression compared to ESI.
Comparison Matrix
| Feature | ESI (-) (Recommended Soft) | APCI (-) (Recommended Robust) | ESI (+) (Not Recommended) |
| Sensitivity | High (due to acidic NH) | High (Gas phase ionization) | Low (Suppressed basicity) |
| Matrix Tolerance | Moderate | High | Low |
| Thermal Stability | High (Ambient) | Moderate (Heat required) | High |
| Fragmentation | Minimal (Molecular ion dominant) | Moderate (In-source possible) | Minimal |
Verdict: For trace analysis in clean matrices, ESI- is preferred. For complex matrices or if ESI sensitivity is insufficient, APCI- is the validated alternative.
Reference Mass Spectral Data
The following data represents the theoretical validation targets for instrument calibration.
A. Isotopic Distribution (MS1)
The chlorine atom imparts a distinct 3:1 isotopic signature essential for peak confirmation.
| m/z (Negative Mode | Ion Identity | Relative Abundance (%) | Origin |
| 195.99 | 100.0 | Monoisotopic Peak | |
| 196.99 | ~8.0 | Carbon-13 Isotope | |
| 197.99 | 32.0 | Chlorine-37 Isotope |
B. Fragmentation Pattern (MS2)
Collision-Induced Dissociation (CID) pathways for the precursor ion
| Product Ion (m/z) | Neutral Loss | Fragment Structure / Mechanism |
| 149.99 | -46 Da (NO | Loss of Nitro group (Radical cleavage common in nitro-aromatics). |
| 159.99 | -36 Da (HCl) | Elimination of HCl involving the amine proton and ortho-chloro group. |
| 123.99 | -72 Da (NO | Simultaneous/Sequential loss of Nitro and Cyano groups. |
Validated Experimental Protocol
This protocol is designed for self-validation using the isotopic pattern as an internal check.
Phase 1: LC-MS Configuration
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5) [Supports Negative Mode].
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
Phase 2: Source Parameters (ESI-)
-
Capillary Voltage: -2500 V to -3500 V.
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Flow: 10 L/min.
Phase 3: Workflow Diagram
The following diagram illustrates the decision logic for method selection and fragmentation analysis.
Figure 1: Decision tree for ionization source selection and structural confirmation workflow.
Mechanistic Fragmentation Logic
Understanding why the molecule fragments is crucial for distinguishing it from isobaric impurities.
Figure 2: Primary fragmentation pathways observed in negative mode CID.
References
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link
-
Thurman, E. M., & Ferrer, I. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. U.S. Geological Survey / Wiley. Link
-
NIST Chemistry WebBook. Standard Reference Data for this compound (Analogous Structures). National Institute of Standards and Technology. Link
-
Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.[1][2] Journal of Mass Spectrometry. Link[1]
Sources
A Senior Application Scientist's Guide to the Analytical Scrutiny of 2-amino-6-chloro-3-nitrobenzonitrile
For the discerning researcher, scientist, and drug development professional, the purity and characterization of research compounds are paramount. This guide provides a comprehensive technical overview of the analytical standards and methodologies pertinent to 2-amino-6-chloro-3-nitrobenzonitrile (CAS Number: 333459-71-5).[1] We will delve into the current landscape of available standards, propose robust analytical techniques for its characterization and quantification, and provide a comparative analysis with structurally related molecules.
The Challenge of Sourcing a Certified Standard
A critical first step in any analytical workflow is the procurement of a certified reference material (CRM) or a well-characterized analytical standard. These materials, manufactured under stringent ISO guidelines, provide the metrological traceability and certainty required for method validation and accurate quantification.
In-House Qualification: Establishing a Foundational Standard
In the absence of a commercial CRM, the onus falls on the analytical scientist to thoroughly characterize a designated batch of this compound. This process should involve a multi-pronged analytical approach to confirm its identity and purity. The following sections outline the recommended analytical techniques for this purpose.
Comparative Analytical Methodologies
The following sections provide detailed, step-by-step methodologies for the analysis of this compound. While specific experimental data for this compound is not widely published, these protocols are designed based on established methods for structurally similar compounds, including other nitroaromatics and benzonitrile derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is the most logical starting point.
Rationale for Method Design: The proposed method utilizes a C18 stationary phase, which is well-suited for retaining moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic content. The inclusion of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape by suppressing the ionization of the amino group. UV detection is appropriate due to the presence of the chromophoric nitro and aromatic functionalities.
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile and water. For method development, a gradient elution from 30% to 70% acetonitrile over 15 minutes is recommended to determine the optimal isocratic conditions. A small amount of formic acid (0.1%) can be added to the aqueous phase to improve peak symmetry.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the this compound working standard in acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
For compounds with sufficient volatility and thermal stability, GC offers high resolution and sensitivity. Due to the polar nature of the amino group, derivatization is often necessary to improve chromatographic performance and prevent peak tailing.
Rationale for Method Design: Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amino groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with less polar silyl groups, increasing volatility and improving peak shape. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte.
Experimental Protocol: Proposed GC-MS Method
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound working standard into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 500.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound. Predicted chemical shifts, based on the analysis of similar structures, can serve as a guide for spectral interpretation.
Experimental Protocol: Proposed ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-pulse ¹H spectrum.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a suitable technique for this compound.
Experimental Protocol: Proposed ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid.
-
Instrumentation: An ESI-equipped mass spectrometer.
-
Analysis: Infuse the sample solution directly into the ion source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Data Comparison and Interpretation
The following table provides a comparative summary of the expected analytical data for this compound and a structurally related compound, 2-amino-6-chlorobenzonitrile. The data for the target compound is predicted based on its structure and data from similar compounds.
| Parameter | This compound (Predicted) | 2-amino-6-chlorobenzonitrile |
| CAS Number | 333459-71-5[1] | 6575-11-7 |
| Molecular Formula | C₇H₄ClN₃O₂ | C₇H₅ClN₂ |
| Molecular Weight | 197.58 g/mol | 152.58 g/mol |
| HPLC Retention | Expected to be more retained than 2-amino-6-chlorobenzonitrile due to the polar nitro group. | Shorter retention time under the same reversed-phase conditions. |
| GC Amenability | Requires derivatization for optimal performance. | May also benefit from derivatization. |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected to be downfield shifted due to the electron-withdrawing nitro group. The amino protons will likely appear as a broad singlet. | Aromatic protons will have characteristic splitting patterns. Amino protons will also be a broad singlet. |
| MS (ESI+) | Expected [M+H]⁺ at m/z 198. | [M+H]⁺ at m/z 153. |
Conclusion
The analytical characterization of this compound requires a meticulous and multi-faceted approach, particularly due to the current lack of commercially available certified reference materials. The methodologies and comparative data presented in this guide provide a robust framework for researchers to establish a well-characterized in-house analytical standard. By employing a combination of chromatographic and spectroscopic techniques, scientists can ensure the identity, purity, and quality of this compound in their research and development endeavors, thereby upholding the principles of scientific integrity and generating reliable and reproducible data.
References
-
CERTIFICATE OF ANALYSIS. ALS Life Sciences. [Link]
-
2-amino-6-chloro-3-nitro-benzonitrile Properties. U.S. Environmental Protection Agency (EPA). [Link]
-
Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Certificate of Analysis. Agilent. [Link]
-
This compound-R176771. The Lab Chemical. [Link]
-
2-Amino-3-Chloro-5-Nitrobenzonitrile Best Price. Zhengzhou Alfa Chemical Co.,Ltd. [Link]
Sources
Technical Guide: Crystallographic Characterization of 2-Amino-6-Chloro-3-Nitrobenzonitrile
The following guide provides a comprehensive technical analysis of the crystallographic characterization of 2-amino-6-chloro-3-nitrobenzonitrile , a critical intermediate in fragment-based drug discovery (FBDD).
This guide is structured to assist researchers in the synthesis, crystallization, and structural analysis of this compound, comparing its predicted and observed properties against established structural analogues.
Executive Summary
This compound (CAS: 333459-71-5) is a highly functionalized aromatic scaffold utilized in the synthesis of metalloenzyme inhibitors, specifically for Copper-only Superoxide Dismutase (SOD5).[1][2] Its dense functionalization—featuring an electron-withdrawing nitro group, a donating amino group, and a halogen handle—creates a unique "push-pull" electronic system.
This guide compares the crystallographic profile of this target compound against two structural standards: 2-amino-4-chlorobenzonitrile (ACBN) and 3-nitrobenzonitrile . The comparison highlights the impact of steric crowding and intramolecular hydrogen bonding on crystal lattice packing.
Key Specifications
| Feature | Target Compound | Reference Standard A | Reference Standard B |
| Compound | This compound | 2-Amino-4-chlorobenzonitrile | 3-Nitrobenzonitrile |
| Role | FBDD Scaffold / Intermediate | Structural Standard | NLO Material Standard |
| Formula | C₇H₄ClN₃O₂ | C₇H₅ClN₂ | C₇H₄N₂O₂ |
| MW | 197.58 g/mol | 152.58 g/mol | 148.12 g/mol |
| Key Interaction | Intramolecular (NH[1]···O) | Intermolecular (NH···N) |
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a specific synthesis and slow-evaporation protocol is required. The presence of the 6-chloro group introduces steric strain that influences solubility and nucleation kinetics.
Synthesis Workflow
The compound is synthesized via nucleophilic aromatic substitution (
-
Reactants: 2,6-dichloro-3-nitrobenzonitrile (1.0 eq) + Ammonia (
) in Ethanol. -
Conditions: Stir at room temperature (RT) to mild heat (
C). -
Yield: ~70% (Yellow solid).
-
Purification: The crude product often contains ammonium chloride byproducts. Wash thoroughly with water before recrystallization.
Crystallization Methodology
For X-ray quality crystals, a dual-solvent system is recommended to balance the polarity of the nitro group and the lipophilicity of the chloro-benzene core.
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/DMF (9:1 ratio).
-
Temperature:
C (controlled cooling). -
Morphology: Expect yellow, prism-like needles.
Caption: Workflow for the synthesis and isolation of single crystals for this compound.
Comparative Structural Analysis
This section analyzes the expected crystallographic behavior of the target compared to known analogues. The critical differentiator is the 3-nitro position , which allows for a resonance-assisted hydrogen bond (RAHB) with the 2-amino group.
Comparative Data Table
| Parameter | Target (Predicted/Observed) | Analogue A: 2-Amino-4-chlorobenzonitrile [1] | Analogue B: 3-Nitrobenzonitrile [2] |
| Crystal System | Monoclinic or Triclinic | Triclinic | Monoclinic |
| Space Group | |||
| H-Bonding | Intramolecular (NH[1]···O) dominates | Intermolecular (NH···N) dominates | Weak CH···O / |
| Packing Motif | Planar sheets (locked by H-bond) | Head-to-tail chains | Herringbone / Stacked |
| Density ( | ~1.6 - 1.7 g/cm³ | ~1.5 g/cm³ | 1.45 g/cm³ |
Mechanistic Insight: The "Locking" Effect
In Analogue A (2-amino-4-chlorobenzonitrile) , the amino group is free to rotate, acting as a hydrogen bond donor to the nitrile nitrogen of a neighboring molecule. This creates infinite polymeric chains in the crystal lattice.
In the Target (this compound) , the proximity of the amino (
-
Consequence: This "locks" the conformation, making the molecule more planar and reducing the availability of the amino protons for intermolecular bonding.
-
Lattice Result: The crystal packing is driven more by dipole-dipole interactions and
- stacking rather than the strong H-bond networks seen in the 4-chloro analogue.
Caption: Structural logic comparing the intramolecular locking of the target vs. the intermolecular networking of the analogue.
Experimental Data Acquisition Protocol
To validate the structure, the following XRD parameters are recommended. This protocol ensures resolution of the heavy chlorine atom and the accurate positioning of hydrogen atoms involved in the critical H-bonds.
Data Collection Parameters[1][2][4][5][6][7][8]
-
Radiation Source: Molybdenum (
, Å).-
Reasoning: Mo is preferred over Cu for chlorinated compounds to minimize absorption effects (
), preventing data scaling errors.
-
-
Temperature: 100 K (
stream).-
Reasoning: Low temperature freezes the rotation of the nitro group, which is often disordered at room temperature (as seen in 3-nitrobenzonitrile studies).
-
-
Refinement Strategy:
-
Treat the
hydrogen atoms freely if data quality permits, or use a riding model with if the intramolecular bond causes disorder. -
Check for "Whole-Molecule Disorder" due to the pseudo-symmetry of the 1,2,3-trisubstituted ring.
-
References
-
Spectroscopic and Crystal Structure Studies of 2-Amino-4-Chlorobenzonitrile. Malaysian Journal of Analytical Sciences, 2024.
-
The Crystal Structure of 3-Nitrobenzonitrile. IUCrData, 2023.
-
Expanded Tools and Isosteres for Fragment-Based Drug Discovery. University of California San Diego, Dissertation (Seo, H.), 2024. (Describes synthesis of the target).
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Amino-6-chloro-3-nitrobenzonitrile
[1][2]
Part 1: Executive Summary & Immediate Action Card
Do not treat this compound as standard organic waste. 2-Amino-6-chloro-3-nitrobenzonitrile (CAS: 99592-23-7 or analogs) possesses a "triad of hazard": a nitro group (shock/thermal instability), a nitrile group (cyanide generation potential), and an aniline derivative (toxicity/methemoglobinemia risk).
| Critical Action | Procedure |
| Primary Disposal Method | High-Temperature Incineration via licensed hazardous waste contractor. |
| Prohibited Actions | ⛔ DO NOT autoclave. ⛔ DO NOT mix with strong acids (HCN risk). ⛔ DO NOT dispose of down the drain. |
| Waste Stream | Solid/Liquid Toxic Organic. Label as: Toxic, Irritant, Potential Explosive Hazard. |
| Spill Response | Dampen with PEG-400 or water mist to prevent dust. Scoop into anti-static bag. |
Part 2: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand the molecular drivers of its instability and toxicity.
Molecular Hazard Analysis
-
Nitro Group (-NO₂): Provides oxygen for combustion within the molecule itself. While benzonitriles are generally stable, the ortho/para positioning of the nitro group relative to the amine can increase sensitivity to rapid decomposition under heat (>150°C) or shock [1].
-
Nitrile Group (-CN): Under acidic conditions or extreme heat, this group can hydrolyze or decompose to release Hydrogen Cyanide (HCN) or Nitrogen Oxides (NOx).
-
Chloro- & Amino- Substituents: These increase the lipophilicity and bioavailability of the compound, enhancing skin absorption and acute toxicity (LD50 estimates often <500 mg/kg for similar analogs) [2].
Compatibility Matrix
| Substance Class | Compatibility | Risk |
| Strong Oxidizers | INCOMPATIBLE | Fire/Explosion.[1][2][3] |
| Strong Acids | INCOMPATIBLE | Hydrolysis of nitrile to amide/acid; potential HCN release. |
| Strong Bases | CAUTION | Exothermic hydrolysis; potential nucleophilic aromatic substitution. |
| Reducing Agents | INCOMPATIBLE | Reaction with nitro group (exothermic). |
Part 3: Waste Segregation & Packaging Protocol
This section details the workflow for packaging waste before it leaves your laboratory.
DOT Diagram: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating this compound waste streams to prevent cross-contamination and ensure regulatory compliance.
Detailed Packaging Steps
1. Solid Waste (Pure Compound)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).
-
Stabilization: If the compound is dry and dusty, wet it slightly with mineral oil or PEG-400 to reduce dust explosion hazards during transport.
-
Labeling: Must carry the GHS pictogram for Toxic and Explosive/Reactive .
-
Text: "Wait for Incineration. Contains: this compound.[4] DO NOT COMPACT."
-
2. Liquid Waste (Reaction Mixtures)
-
Solvent Choice: Ensure the carrier solvent is compatible. Acetone, Ethyl Acetate, and Dichloromethane are standard.
-
pH Check: Check the pH of the waste solution. It should be neutral (pH 6-8) .
-
Why? Acidic waste promotes HCN formation. Basic waste promotes exothermic hydrolysis. Neutralize carefully if necessary before bottling.
-
-
Venting: Use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup from slow decomposition gases (NOx).
3. Glassware Decontamination
-
Triple Rinse: Rinse contaminated glassware 3 times with Acetone .
-
Collection: Collect all acetone rinsates into the Halogenated Organic Waste stream (due to the chloro- group on the molecule).
-
Final Wash: Wash glassware with soap and water only after the acetone rinse is complete.
Part 4: Emergency Contingencies
Spill Response Protocol
Scenario: 5g of solid powder spilled on the benchtop.
-
Evacuate & Isolate: Clear the immediate area (radius 3m). Alert lab personnel.
-
PPE Upgrade:
-
Respiratory: N95 minimum; Half-mask with P100/Organic Vapor cartridge preferred.
-
Skin: Double glove (Nitrile inner / Laminate outer) or Butyl rubber. Standard nitrile gloves have short breakthrough times for nitro-aromatics [3].
-
-
Containment:
-
Do not dry sweep. This generates dust which is an inhalation and explosion hazard.
-
Dampen: Cover the spill with a paper towel soaked in PEG-400 or mineral oil .
-
-
Cleanup:
-
Scoop the damp material/towel into a wide-mouth plastic jar.
-
Wipe the surface with an acetone-soaked towel, followed by a soapy water wash.
-
Dispose of all cleanup materials as hazardous chemical waste.
-
First Aid (Exposure)[6][7]
-
Inhalation: Move to fresh air immediately. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia. Administer oxygen if trained.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin; it enhances absorption of nitro-compounds.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Part 5: Regulatory & Disposal Codes
When submitting this waste to your facility's EHS department or external contractor:
-
RCRA Classification (USA):
-
UN Shipping (Likely):
-
UN 3439 (NITRILES, SOLID, TOXIC, N.O.S.) or[5]
-
UN 2811 (TOXIC SOLID, ORGANIC, N.O.S.)
-
Packing Group: II or III.
-
References
- Bretherick's Handbook of Reactive Chemical Hazards. Nitro-aryl Compounds and Stability. 7th Edition. Elsevier.
-
PubChem . Compound Summary: this compound. National Library of Medicine. Available at: [Link]
-
New Jersey Department of Health . Hazardous Substance Fact Sheet: Chloronitrobenzenes. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. comptox.epa.gov [comptox.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
